1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane is a heterocyclic compound with the molecular formula C14H18N4O4S2. It is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique structure, which includes two pyrimidine rings connected by a disulfane bond, and methoxyethoxy side chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane typically involves the reaction of pyrimidine derivatives with disulfane compounds under controlled conditions. One common method involves the use of 2-methoxyethanol as a solvent and a base such as sodium hydride to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The methoxyethoxy side chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(5-(2-hydroxyethoxy)pyrimidin-2-yl)disulfane: Similar structure but with hydroxyethoxy side chains.
1,2-Bis(5-(2-ethoxyethoxy)pyrimidin-2-yl)disulfane: Similar structure but with ethoxyethoxy side chains.
Uniqueness
1,2-Bis(5-(2-methoxyethoxy)pyrimidin-2-yl)disulfane is unique due to its methoxyethoxy side chains, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
28246-06-2 |
---|---|
Molekularformel |
C14H18N4O4S2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
5-(2-methoxyethoxy)-2-[[5-(2-methoxyethoxy)pyrimidin-2-yl]disulfanyl]pyrimidine |
InChI |
InChI=1S/C14H18N4O4S2/c1-19-3-5-21-11-7-15-13(16-8-11)23-24-14-17-9-12(10-18-14)22-6-4-20-2/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
VTUPBUKBISPMKP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CN=C(N=C1)SSC2=NC=C(C=N2)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.